

Teijin Compound 1 Hydrochloride: A Technical Guide for Immunology Research

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Compound of Interest

Compound Name: CCR2 antagonist 4 hydrochloride

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December 17, 2025

Abstract

This technical guide provides a comprehensive overview of Teijin Compound 1 Hydrochloride, a potent and selective antagonist of the C-C chemokine receptor type 2b (CCR2b). The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are central to the pathophysiology of numerous inflammatory and autoimmune diseases. Their signaling axis governs the recruitment of monocytes and macrophages to sites of inflammation, making it a prime target for therapeutic intervention. This document details the mechanism of action of Teijin Compound 1 Hydrochloride, summarizes its key quantitative data, provides a detailed experimental protocol for its biological characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Teijin Compound 1 Hydrochloride

Teijin Compound 1 Hydrochloride is a small molecule inhibitor designed for high-affinity, selective antagonism of the CCR2b receptor.[1] By blocking this key chemokine receptor, the compound effectively inhibits the migration of monocytes, immature dendritic cells, and activated T-lymphocytes to inflammatory sites.[1] Its systematic chemical name is N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride.







Chemical and Physical Properties:

CAS Number: 1313730-14-1[2]

Molecular Formula: C21H21ClF3N3O2·HCl[2]

Molecular Weight: 476.32 g/mol [2]

Solubility: Soluble in DMSO to 100 mM and in water to 10 mM.[2]

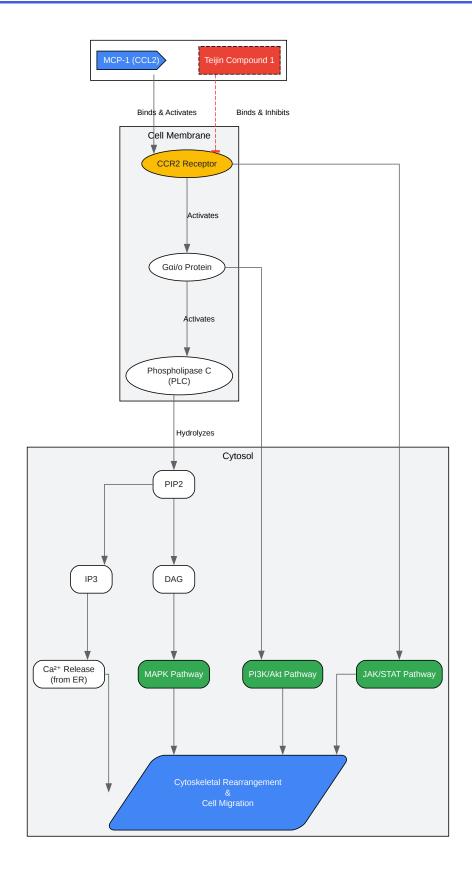
Mechanism of Action

Teijin Compound 1 Hydrochloride functions as a competitive antagonist at the CCR2b receptor. It binds to the receptor, thereby preventing the endogenous ligand, MCP-1 (CCL2), from docking and initiating the intracellular signaling cascade.[3] This blockade is the primary mechanism through which it exerts its anti-inflammatory effects.

Upon MCP-1 binding, CCR2, a G protein-coupled receptor (GPCR), activates heterotrimeric G proteins. This triggers a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a critical step for cell migration. Concurrently, this pathway activates other significant signaling networks, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which collectively orchestrate the cytoskeletal rearrangement necessary for directed cell movement, or chemotaxis.[3][4] By inhibiting the initial ligand-receptor interaction, Teijin Compound 1 Hydrochloride effectively abrogates these downstream events.

Signaling Pathway Diagram





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Caption: MCP-1/CCR2 signaling pathway and point of inhibition by Teijin Compound 1.



Quantitative Data Presentation

The inhibitory activity of Teijin Compound 1 Hydrochloride has been quantified in key in vitro assays, demonstrating its potency.

Assay Type	Target/Stim ulus	Cell Type/Syste m	Parameter	Value	Reference(s
Receptor Binding Assay	CCR2b	Not Specified	IC50	180 nM	[2][5][6]
Chemotaxis Assay	MCP-1 (CCL2)	Not Specified	EC50	24 nM	[2][5][6]

- IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the radioligand binding to the CCR2b receptor.
- EC₅₀ (Half-maximal effective concentration): The concentration of the compound required to inhibit 50% of the cell migration induced by MCP-1.

Experimental Protocols

The primary assay to determine the functional activity of Teijin Compound 1 Hydrochloride is the in vitro chemotaxis assay. This experiment measures the compound's ability to inhibit the directed migration of CCR2-expressing cells toward a chemoattractant gradient.

Monocyte Chemotaxis Assay (Boyden Chamber / Transwell Method)

Objective: To quantify the dose-dependent inhibition of MCP-1-induced monocyte migration by Teijin Compound 1 Hydrochloride.

Materials:

• Cells: A human monocytic cell line expressing CCR2 (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).



- Compound: Teijin Compound 1 Hydrochloride (CAS 1313730-14-1).
- Chemoattractant: Recombinant Human MCP-1/CCL2.
- Apparatus: Multi-well chemotaxis chamber (e.g., 24-well plate with 5 μm pore size polycarbonate membrane Transwell inserts).
- Media: RPMI 1640 supplemented with 0.1-0.5% Bovine Serum Albumin (BSA) (Assay Medium).
- Detection: Calcein-AM or other suitable fluorescent cell stain; fluorescence plate reader.

Protocol:

- Cell Preparation:
 - Culture THP-1 cells according to standard protocols. If using primary monocytes, isolate them from PBMCs.
 - The day before the assay, serum-starve the cells (if required for the cell type) to enhance responsiveness.
 - \circ On the day of the assay, harvest cells and resuspend them in Assay Medium at a concentration of 1 x 10⁶ cells/mL. Check for viability (>95%).
- Compound Preparation:
 - Prepare a 10 mM stock solution of Teijin Compound 1 Hydrochloride in DMSO.
 - Perform serial dilutions in Assay Medium to create a range of working concentrations (e.g., 1 nM to 1 μM). Ensure the final DMSO concentration in the assay is consistent and nontoxic (typically ≤ 0.1%).
- Antagonist Pre-treatment:
 - In separate tubes, add the cell suspension and the various concentrations of the Teijin compound dilutions (or vehicle control - DMSO).



Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

Assay Setup:

- To the lower wells of the 24-well plate, add 600 μL of Assay Medium containing the chemoattractant (MCP-1). The optimal concentration of MCP-1 should be determined beforehand via a dose-response curve (typically 10-100 ng/mL).
- Include negative control wells (Assay Medium only, no MCP-1) and positive control wells (MCP-1 with vehicle-treated cells).
- Carefully place the Transwell inserts into the wells, avoiding air bubbles.
- Add 100 μL of the pre-treated cell suspension to the upper chamber of each Transwell insert.

Incubation:

 Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours for THP-1 cells). This duration should be optimized for the specific cell type used.[6]

Quantification of Migrated Cells:

- After incubation, carefully remove the Transwell inserts.
- Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.
- Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet) or quantify using a fluorescence-based method.
- For fluorescence quantification, pre-label cells with Calcein-AM before the assay or lyse the migrated cells and measure fluorescence using a plate reader.

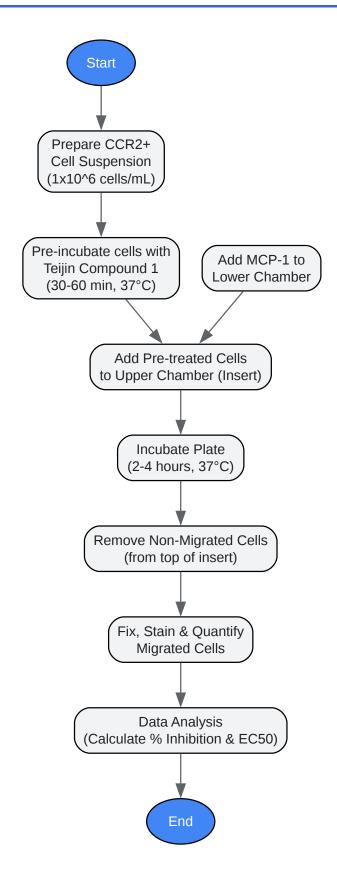
Data Analysis:



- Calculate the percentage of migration inhibition for each concentration of Teijin Compound
 1 Hydrochloride relative to the vehicle-treated positive control.
- Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the EC₅₀ value.

Experimental Workflow Diagram





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Caption: Workflow for an in vitro chemotaxis assay to evaluate Teijin Compound 1.



Conclusion

Teijin Compound 1 Hydrochloride is a valuable pharmacological tool for immunology research, offering potent and specific antagonism of the CCR2b receptor. Its ability to inhibit MCP-1-induced chemotaxis makes it highly suitable for investigating the role of the CCL2/CCR2 axis in various inflammatory disease models. The data and protocols provided in this guide offer a solid framework for researchers to effectively utilize this compound in preclinical studies to further validate CCR2 as a therapeutic target.

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